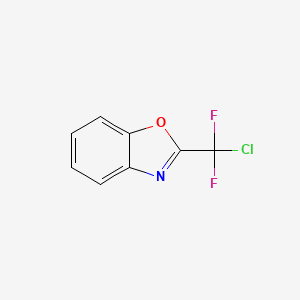

2-(Chlorodifluoromethyl)-1,3-benzoxazole

Description

Significance of Fluorinated Heterocycles in Contemporary Chemical Research

The Role of Difluoromethyl and Chlorodifluoromethyl Moieties in Molecular Design

The difluoromethyl (CF2H) and chlorodifluoromethyl (CF2Cl) groups are of particular interest in molecular design due to their distinct electronic and steric properties. The CF2H group, for instance, is often considered a lipophilic bioisostere of a hydroxyl or thiol group and can act as a hydrogen bond donor, which can be crucial for molecular recognition at a biological target. nih.govnih.gov

The chlorodifluoromethyl (CF2Cl) moiety, the focus of our subject compound, serves as a versatile synthetic handle. While it shares some of the electron-withdrawing characteristics of the trifluoromethyl (CF3) group, the presence of a chlorine atom provides a site for further chemical transformation. This allows for the introduction of other functional groups through nucleophilic substitution or cross-coupling reactions, making CF2Cl-containing compounds valuable intermediates in multi-step syntheses.

| Moiety | Key Properties | Role in Molecular Design |

| Difluoromethyl (CF2H) | Lipophilic, Hydrogen bond donor, Bioisostere of hydroxyl/thiol | Enhance binding affinity, Improve metabolic stability |

| Chlorodifluoromethyl (CF2Cl) | Electron-withdrawing, Synthetic handle for further functionalization | Intermediate for synthesis, Modulation of electronic properties |

| Trifluoromethyl (CF3) | Strongly electron-withdrawing, High lipophilicity, Metabolic stability | Increase bioavailability, Enhance binding affinity, Improve metabolic stability |

Importance of the 1,3-Benzoxazole Scaffold in Heterocyclic Synthesis and Derivatization

The 1,3-benzoxazole ring system is a "privileged scaffold" in medicinal chemistry, meaning it is a structural motif that is recurrent in a multitude of biologically active compounds. beilstein-journals.orgbiosynth.com This bicyclic heterocycle, formed by the fusion of a benzene (B151609) ring and an oxazole (B20620) ring, is a planar and rigid structure that can be readily functionalized at various positions. The inherent stability and aromaticity of the benzoxazole (B165842) core make it an attractive framework for the development of new therapeutic agents.

Benzoxazole derivatives have demonstrated a wide array of pharmacological activities, including antimicrobial, anticancer, anti-inflammatory, and antiviral properties. beilstein-journals.orgrsc.org This broad biological profile stems from the ability of the benzoxazole nucleus to interact with a variety of biological targets through hydrogen bonding, π-π stacking, and hydrophobic interactions. Its synthetic accessibility and the ease of introducing diverse substituents at the 2-position further cement its importance in drug discovery and heterocyclic chemistry.

Contextualization of 2-(Chlorodifluoromethyl)-1,3-benzoxazole as a Strategic Research Target and Intermediate

While direct and extensive research on this compound is not widely documented in publicly available literature, its strategic importance can be inferred from the individual contributions of its core components. The combination of the biologically active 1,3-benzoxazole scaffold with the synthetically versatile chlorodifluoromethyl group positions this compound as a highly valuable research target and a key synthetic intermediate.

The electron-withdrawing nature of the chlorodifluoromethyl group at the 2-position is expected to modulate the electronic properties of the benzoxazole ring system, potentially influencing its reactivity and biological activity. More significantly, the C-Cl bond in the CF2Cl group offers a reactive site for post-synthesis modifications. This allows for the late-stage introduction of various functionalities, a highly desirable feature in the synthesis of compound libraries for drug discovery. For example, the chlorine atom could be displaced by nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, providing access to a diverse range of 2-difluoromethyl-substituted benzoxazoles.

Overview of Halodifluoromethylation Strategies in the Synthesis of Heteroaromatic Systems

The introduction of halodifluoromethyl groups, such as the CF2Cl moiety, into heteroaromatic systems is a key challenge in organofluorine chemistry. Several synthetic strategies have been developed to achieve this transformation, generally falling into two main categories: the use of chlorodifluoromethyl-containing building blocks or the direct chlorodifluoromethylation of a pre-formed heterocyclic ring.

One common approach involves the use of reagents like sodium chlorodifluoroacetate (ClCF2CO2Na), which can serve as a source of difluorocarbene (:CF2) under thermal or basic conditions. This carbene can then be trapped by various nucleophiles. Alternatively, radical-based methods employing reagents such as chlorodifluoromethylsulfonyl chloride (ClCF2SO2Cl) or bromochlorodifluoromethane (B1201744) (BrCF2Cl) in the presence of a radical initiator have proven effective for the chlorodifluoromethylation of electron-rich heterocycles. More recent advancements have focused on the development of transition-metal-catalyzed cross-coupling reactions to forge the C-CF2Cl bond.

The synthesis of this compound would likely involve the cyclization of a suitably functionalized precursor, such as a 2-aminophenol (B121084) derivative, with a reagent that provides the chlorodifluoromethylcarbonyl unit or a related electrophile. The development of efficient and selective methods for the synthesis of this and related compounds remains an active area of research, driven by the potential utility of these molecules in various fields of chemical science.

Structure

3D Structure

Properties

IUPAC Name |

2-[chloro(difluoro)methyl]-1,3-benzoxazole | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4ClF2NO/c9-8(10,11)7-12-5-3-1-2-4-6(5)13-7/h1-4H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHSGLHULXBUSIQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=C(O2)C(F)(F)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4ClF2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

203.57 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Chlorodifluoromethyl 1,3 Benzoxazole and Its Derivatives

Synthetic Approaches to the 1,3-Benzoxazole Core Featuring Chlorodifluoromethylation

Building the benzoxazole (B165842) scaffold from acyclic precursors is a common and versatile strategy. This approach allows for the incorporation of the desired C2 substituent, in this case, the chlorodifluoromethyl group, by selecting appropriately functionalized starting materials.

Cyclization of 2-Aminophenol (B121084) Precursors with Chlorodifluoroacetic Acid Derivatives

A well-established method for the synthesis of 2-substituted benzoxazoles is the condensation and subsequent cyclization of 2-aminophenols with carboxylic acids or their derivatives. nih.govnih.govrsc.org This reaction typically proceeds under acidic conditions and often requires high temperatures to facilitate the dehydration and ring closure.

An analogous method has been successfully employed for the synthesis of 2-trifluoromethyl benzoxazoles, where 2-aminophenols are condensed with in situ generated trifluoroacetonitrile (B1584977) (CF3CN). rsc.org This suggests that similar strategies utilizing chlorodifluoroacetylating agents could be viable.

Table 1: General Conditions for Benzoxazole Synthesis from 2-Aminophenol and Carboxylic Acid Derivatives

| Catalyst/Reagent | Solvent | Temperature | Reaction Time | Yield | Reference |

| Imidazolium chloride | DMA | 140 °C | Not specified | Moderate to excellent | mdpi.com |

| Triflic anhydride (B1165640)/2-Fluoropyridine | DCM | Room Temperature | 1 hour | Moderate to excellent | nih.gov |

| Samarium triflate | Aqueous medium | Mild | Not specified | Good | organic-chemistry.org |

| Brønsted acid/CuI | Not specified | Not specified | Not specified | Good | organic-chemistry.org |

One-Pot Strategies for Halodifluoromethyl Benzoxazole Synthesis

One-pot syntheses are highly desirable in organic chemistry as they offer increased efficiency by reducing the number of purification steps and saving time and resources. For the synthesis of halodifluoromethyl-substituted benzoxazoles, a one-pot strategy has been reported for a related compound, 3-difluoromethyl benzoxazole-2-thione. This reaction proceeds from 2-aminophenol, sodium chlorodifluoroacetate, and elemental sulfur in the presence of a strong base, sodium tert-butoxide (NaOt-Bu).

This transformation is proposed to occur via the initial cyclization of the 2-aminophenol with thiocarbonyl fluoride (B91410), which is generated in situ. This is followed by an N-difluoromethylation step involving difluorocarbene, also generated from sodium chlorodifluoroacetate. This method highlights the utility of sodium chlorodifluoroacetate as a precursor for the difluoromethyl group in a one-pot benzoxazole synthesis. While this specific example leads to a benzoxazole-2-thione with the difluoromethyl group on the nitrogen atom, it demonstrates the potential for developing similar one-pot strategies for C2-substituted halodifluoromethyl benzoxazoles. beilstein-journals.orgd-nb.info

Introduction of the Chlorodifluoromethyl Group via Direct Functionalization

An alternative synthetic route involves the direct introduction of the chlorodifluoromethyl group onto a pre-formed benzoxazole ring. This is typically achieved through C-H functionalization at the C2 position, which is the most acidic and reactive site on the benzoxazole core for such transformations. Metal-catalyzed cross-coupling reactions are a powerful tool for achieving this type of direct functionalization.

Metal-Catalyzed Chlorodifluoromethylation of Benzoxazole Derivatives

Both copper and palladium catalysts have been extensively used for the direct C-H functionalization of various heterocycles, including benzoxazoles. nih.govbeilstein-journals.orgresearchgate.netbiu.ac.il These methods offer a more atom-economical approach compared to building the ring from scratch.

Copper-catalyzed reactions are attractive due to the lower cost and toxicity of copper compared to other transition metals like palladium. While direct copper-catalyzed chlorodifluoromethylation of benzoxazoles is not widely reported, a significant advancement in the related copper-catalyzed C-H monofluoroalkylation of benzoxazoles has been demonstrated. biu.ac.il

This protocol utilizes a copper catalyst to directly introduce monofluoroalkyl groups onto the C2 position of benzoxazoles using 1-fluoro-1-haloalkanes. biu.ac.il The reaction is believed to proceed through the metalation of the benzoxazole at the C2 position, followed by the coupling with the fluoroalkylating agent. This work provides a strong precedent for the development of copper-catalyzed methods for the introduction of other fluorinated alkyl groups, including the chlorodifluoromethyl moiety.

Table 2: Copper-Catalyzed C-H Functionalization of Benzoxazoles

| Reaction Type | Catalyst | Reagent | Key Features | Reference |

| C-H Monofluoroalkylation | Copper-based | 1-Fluoro-1-haloalkanes | Direct functionalization of the C2-H bond. | biu.ac.il |

| C-H Amination | CuCl/CuCl2 | Primary amines | Microwave-assisted, additive-free conditions. | beilstein-journals.org |

Palladium catalysis is a cornerstone of modern organic synthesis, offering high efficiency and broad substrate scope for cross-coupling reactions. In the context of introducing fluorinated groups to benzoxazoles, a palladium-catalyzed decarbonylative C-H functionalization of azoles, including benzoxazole, with difluoromethyl anhydrides has been reported. nih.gov

This reaction selectively introduces a difluoromethyl (CF2H) group at the C2 position of the benzoxazole ring. The use of a specific ligand, XantPhos, was found to be crucial for the success of this transformation. Mechanistic studies suggest the reaction proceeds through a key Pd(II)(CF2H)(carboxylate) intermediate. nih.gov This methodology represents a significant step towards the direct palladium-catalyzed introduction of halodifluoromethyl groups onto the benzoxazole scaffold.

Table 3: Palladium-Catalyzed C-H Functionalization of Benzoxazoles

| Reaction Type | Catalyst/Ligand | Reagent | Key Features | Reference |

| C-H Difluoromethylation | Pd(OAc)2/XantPhos | Difluoromethyl anhydrides | Decarbonylative C-H functionalization at the C2-position. | nih.gov |

| C-H Arylation | Pd(OAc)2 | Aryltrimethylammonium triflates | C-H/C-N cleavage for arylation of the C2-position. | nih.govresearchgate.net |

Radical-Based Chlorodifluoromethylation of (Hetero)arenes

Radical-based approaches provide a complementary strategy for the introduction of the chlorodifluoromethyl group onto (hetero)aromatic rings. These methods often proceed under mild conditions and can be initiated through various activation techniques. nih.govnih.gov

Photochemical Activations

Visible-light photoredox catalysis has become a prominent method for generating radicals under gentle conditions. nih.govnih.gov In the context of chlorodifluoromethylation, a common approach involves the decarboxylative generation of the •CF2Cl radical from a suitable precursor, such as chlorodifluoroacetic anhydride. nih.govbeilstein-journals.org A photosensitizer, typically a ruthenium or iridium complex, absorbs visible light and initiates a single-electron transfer process. nih.gov This process leads to the formation of the electrophilic chlorodifluoromethyl radical, which can then add to the (hetero)arene substrate. nih.gov

This photochemical method is particularly effective for electron-rich (hetero)aromatics and demonstrates broad substrate scope and high regioselectivity. nih.gov The operational simplicity of this protocol, often requiring just a light source at room temperature, makes it an attractive method for late-stage functionalization. nih.govnih.gov

C–H Chlorodifluoromethylation Strategies

Direct C–H functionalization represents an atom-economical approach to installing the chlorodifluoromethyl group, avoiding the need for pre-functionalized substrates. nih.govnih.gov Radical-based C–H chlorodifluoromethylation can be achieved under photochemical conditions, where the photogenerated •CF2Cl radical directly attacks the C–H bond of the (hetero)arene. nih.govnih.gov This strategy is particularly valuable for its ability to functionalize complex molecules without lengthy synthetic sequences. The regioselectivity of the C–H functionalization is often governed by the electronic properties of the substrate and the nature of the radical intermediate. nih.gov

Table 2: Photochemical Radical Chlorodifluoromethylation of (Hetero)arenes

| Entry | Substrate | Reagent | Catalyst | Product | Yield (%) |

|---|---|---|---|---|---|

| 1 | Benzene (B151609) | Chlorodifluoroacetic anhydride | Ru(bpy)3Cl2 | Chlorodifluoromethylbenzene | 78 |

| 2 | Anisole | Chlorodifluoroacetic anhydride | Ru(bpy)3Cl2 | Methoxy-chlorodifluoromethylbenzene | 65 |

| 3 | Quinoline | Chlorodifluoroacetic anhydride | Ru(bpy)3Cl2 | Chloro-chlorodifluoromethylquinoline | 55 |

Data represents typical yields under optimized photochemical conditions as described in the literature. nih.gov

Utilization of Specialized Chlorodifluoromethylating Reagents

A variety of reagents have been specifically designed for the transfer of the chlorodifluoromethyl group or its synthetic equivalents. These reagents often offer unique reactivity profiles and can be employed under specific conditions to achieve the desired transformation.

Chlorodifluoromethyl Phenyl Sulfone as a Difluorocarbene Precursor

Chlorodifluoromethyl phenyl sulfone (PhSO2CF2Cl) serves as a robust precursor for difluorocarbene (:CF2). nih.govrsc.org This reagent can be prepared from non-ozone-depleting substances and is effective for both O- and N-difluoromethylation reactions. nih.govrsc.org In the presence of a base, PhSO2CF2Cl eliminates phenylsulfinic acid and a chloride ion to generate difluorocarbene. This highly reactive intermediate can then be trapped by nucleophiles, such as phenols or N-heterocycles, to afford the corresponding difluoromethylated products. While this reagent directly yields difluoromethyl ethers or N-difluoromethyl compounds rather than the chlorodifluoromethyl group, it represents a key strategy for accessing derivatives that would be downstream of a chlorodifluoromethylated intermediate. nih.gov For instance, a phenol (B47542) derivative of a benzoxazole could be O-difluoromethylated using this method.

(Chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF2Cl) Applications

(Chlorodifluoromethyl)trimethylsilane (TMSCF2Cl) is a well-established reagent for the introduction of fluorinated groups. It can act as a source of the difluorocarbene (:CF2) or, under different conditions, the difluoromethyl radical (•CF2H) or the nucleophilic (trimethylsilyl)difluoromethyl anion. The bromo-analogue, (bromodifluoromethyl)trimethylsilane, has been shown to generate a (trimethylsilyl)difluoromethyl radical under photochemical conditions for fluoroalkylation reactions. While TMSCF2Cl is a versatile reagent in organofluorine chemistry, its specific application for the direct synthesis of 2-(chlorodifluoromethyl)-1,3-benzoxazole is not extensively documented in the reviewed literature. Its utility would likely lie in its ability to generate difluorocarbene for reactions with appropriate precursors or as a radical source for addition to a suitably activated benzoxazole derivative.

Chlorodifluoroacetic Anhydride and Related Derivatives

The direct reaction of 2-aminophenols with chlorodifluoroacetic anhydride to yield this compound is not explicitly detailed in the currently accessible scientific literature. Typically, the synthesis of 2-substituted benzoxazoles involves the condensation of a 2-aminophenol with a carboxylic acid or its derivative, such as an acid chloride or anhydride. This reaction proceeds via an initial acylation of the amino group of the 2-aminophenol, followed by an intramolecular cyclization and dehydration to form the benzoxazole ring.

While direct examples are not available, related syntheses of fluorinated benzoxazoles offer insights into potential pathways. For instance, the synthesis of 2-trifluoromethyl benzoxazoles has been achieved through the condensation of 2-aminophenols with trifluoroacetic acid or its derivatives. rsc.org This suggests that a similar approach using chlorodifluoroacetic acid or its anhydride could theoretically yield the desired this compound. The reaction would likely require a dehydrating agent or a catalyst to facilitate the final cyclization step.

Optimization of Reaction Conditions and Catalyst Systems for Yield and Selectivity

The optimization of reaction conditions is a critical aspect of synthetic chemistry, aiming to maximize the yield of the desired product while minimizing the formation of byproducts. For the synthesis of benzoxazole derivatives, key parameters that are often optimized include temperature, reaction time, solvent, and the choice of catalyst.

Various catalysts have been employed to facilitate the synthesis of benzoxazoles, including Brønsted acids, Lewis acids, and transition metal catalysts. organic-chemistry.org For example, methanesulfonic acid has been shown to be a highly effective catalyst for the one-pot synthesis of 2-substituted benzoxazoles from 2-aminophenol and acid chlorides. In the context of synthesizing this compound, a systematic investigation into different catalyst systems would be necessary to identify the most efficient one.

The choice of solvent can also significantly influence the reaction outcome. Solvents are selected based on their ability to dissolve the reactants, their boiling point (to control the reaction temperature), and their inertness to the reaction conditions.

Given the lack of specific literature on the target compound, a hypothetical optimization study could involve screening various catalysts and solvents. The results of such a study would be crucial for developing a high-yielding and selective synthesis of this compound.

A representative, albeit hypothetical, data table for such an optimization study is presented below. It is important to reiterate that this data is illustrative and not based on published experimental results for this specific reaction.

Table 1: Hypothetical Optimization of Reaction Conditions for the Synthesis of this compound

| Entry | Catalyst (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) |

| 1 | None | Toluene | 110 | 24 | <5 |

| 2 | p-TsOH (10) | Toluene | 110 | 12 | 45 |

| 3 | H₂SO₄ (5) | Toluene | 110 | 12 | 55 |

| 4 | PPA | - | 150 | 6 | 70 |

| 5 | Sc(OTf)₃ (5) | Xylene | 140 | 8 | 65 |

This table is for illustrative purposes only and does not represent actual experimental data.

Further research and experimental validation are necessary to establish a reliable and efficient synthetic methodology for this compound and to fully optimize the reaction conditions for maximizing yield and selectivity.

Mechanistic Investigations of Formation and Reactivity

Elucidation of Reaction Pathways Involving Chlorodifluoromethyl Radical Species (·CF₂Cl)

The chlorodifluoromethyl radical (·CF₂Cl) is a key reactive intermediate in several synthetic transformations. ontosight.ai Its unique electronic properties dictate its reactivity, particularly in the functionalization of heteroaromatic systems.

The ·CF₂Cl radical can be generated through various methods. A common laboratory-scale approach involves the photochemical decomposition of suitable precursors. For instance, the use of chlorodifluoroacetic anhydride (B1165640) under mild photochemical conditions effectively produces the radical. nih.gov Another method is the ultraviolet photolysis of mixtures containing O₃ and CF₂Cl₂. rsc.org

The chlorodifluoromethyl radical is a highly reactive species, a characteristic attributed to the presence of an unpaired electron and the influence of the fluorine and chlorine substituents. ontosight.ai Unlike the nucleophilic difluoromethyl radical (·CF₂H), the ·CF₂Cl radical is characterized as an electrophilic species. nih.govresearchgate.net This electrophilicity arises from the strong electronegativity of the fluorine and chlorine atoms, which imparts a partial positive charge on the carbon atom, making it susceptible to attack by electron-rich species. ontosight.ai This distinct electronic nature makes it a valuable tool for accessing chemical spaces that are challenging to reach with nucleophilic radicals. nih.govresearchgate.net

| Property | Value | Reference |

|---|---|---|

| Formula | CClF₂ | nist.govnist.gov |

| Molecular Weight | 85.461 g/mol | nist.govnih.gov |

| CAS Registry Number | 1691-89-0 | nist.govnist.govnih.gov |

| Character | Electrophilic Radical | nih.govresearchgate.net |

| Ionization Energy (eV) | 9.0 ± 0.5 | nist.gov |

| Electron Affinity (eV) | >1.87 | nist.gov |

The electrophilic nature of the ·CF₂Cl radical is particularly advantageous for the functionalization of electron-rich heteroaromatic systems. nih.govresearchgate.net Traditional radical additions with nucleophilic alkyl radicals often show poor regioselectivity or reactivity with these substrates. nih.gov In contrast, the ·CF₂Cl radical readily adds to the electron-rich positions of heterocycles. researchgate.net

The mechanism for this transformation, such as the chlorodifluoromethylation of (hetero)arenes using chlorodifluoroacetic anhydride, proceeds under visible light irradiation. nih.gov The process is initiated by the photochemical generation of the ·CF₂Cl radical. This electrophilic radical then attacks the π-system of the heteroaromatic ring, forming a radical adduct. Subsequent steps, which may involve oxidation and deprotonation, lead to the final C-H functionalized product, regenerating the radical chain carrier in a propagation sequence. This approach allows for the direct installation of the chlorodifluoromethyl group onto heterocycles with high regioselectivity and functional group compatibility. nih.gov

Mechanisms Governing Difluorocarbene (CF₂) Intermediates

Difluorocarbene (:CF₂) is another critical reactive intermediate that can be generated from chlorodifluoromethyl precursors. It serves as a versatile one-carbon synthon for introducing the difluoromethylene (-CF₂-) unit into organic molecules. researchgate.netcas.cn

Difluorocarbene is frequently generated via an α-elimination mechanism from a chlorodifluoromethyl anion (CF₂Cl⁻). sioc.ac.cn This anionic intermediate can be formed from various precursors. For example, reagents like 2-chloro-2,2-difluoroacetophenone (B1203941) (PhCOCF₂Cl) or (chlorodifluoromethyl)trimethylsilane (B179667) (TMSCF₂Cl) can be induced to form the CF₂Cl⁻ anion, which then rapidly eliminates a chloride ion (Cl⁻) to yield the neutral difluorocarbene intermediate. sioc.ac.cnthieme-connect.com The generation of :CF₂ from TMSCF₂Cl can be catalyzed by chloride ions at elevated temperatures. thieme-connect.com The choice of precursor and reaction conditions is critical, as many methods require basic conditions, which can be incompatible with sensitive substrates. sioc.ac.cn

Once formed, difluorocarbene, a moderately electrophilic species, participates in a variety of synthetic transformations. cas.cn One of its hallmark reactions is the [2+1] cycloaddition with alkenes and alkynes to form gem-difluorocyclopropanes and gem-difluorocyclopropenes, respectively. cas.cnsioc.ac.cn

Difluorocarbene also engages in insertion and cascade cyclization reactions. nih.govresearchgate.netnih.gov It can insert into various bonds, including metal-carbon bonds. nih.govresearchgate.net Furthermore, it can act as a bipolar CF₂ building block in cascade reactions. For instance, a difluorocarbene-mediated process can enable a homologation cyclization by reacting sequentially with two different nucleophilic sites on the same substrate, leading to the rapid construction of complex, difluorinated heterocyclic structures like 3-coumaranones. nih.gov

Nucleophilic Reactivity and Substitution Mechanisms of the Chlorodifluoromethyl Group

The C-Cl bond within the chlorodifluoromethyl group provides a synthetic handle for further molecular diversification through nucleophilic substitution reactions. researchgate.net In these reactions, the chlorine atom acts as a leaving group and is displaced by a nucleophile.

The mechanism of these substitutions is influenced by the two adjacent fluorine atoms. These strongly electron-withdrawing atoms destabilize the formation of a carbocation at the carbon center, making a unimolecular (Sɴ1) pathway highly unfavorable. libretexts.org Consequently, nucleophilic substitution on the -CF₂Cl group is more likely to proceed through a bimolecular (Sɴ2) mechanism. libretexts.org

In an Sɴ2 reaction, the nucleophile attacks the electrophilic carbon atom from the backside relative to the leaving group (the chlorine atom), leading to a concerted process of bond-forming and bond-breaking in a single transition state. libretexts.orgyoutube.com The rate of this reaction depends on the concentrations of both the substrate and the incoming nucleophile. youtube.com A variety of nucleophiles can displace the chloride, enabling transformations of the -CF₂Cl group into other valuable functionalities. Documented examples of such post-functionalization reactions include:

Reduction to the corresponding -CF₂H group. researchgate.net

Methanolysis using reagents like sodium acetate. researchgate.net

Cross-coupling reactions with species such as aryl boronic acids, catalyzed by transition metals like Nickel. researchgate.net

Substitution with a range of other diverse nucleophiles. researchgate.net

These substitution pathways significantly enhance the synthetic utility of the chlorodifluoromethyl motif, allowing it to serve as an intermediate for accessing a wide array of other difluorinated structures. nih.gov

Single Electron Transfer (SET) Mechanisms (e.g., SRN1 pathways)

Single Electron Transfer (SET) mechanisms are crucial in understanding the reactivity of certain organic halides. In the context of 2-(chlorodifluoromethyl)-1,3-benzoxazole, an SRN1 (Substitution Nucleophilic Radical Chain) pathway represents a plausible, though complex, reaction mechanism. This process is initiated by the transfer of a single electron to the substrate, generating a radical anion.

The general SRN1 pathway can be described in the following steps:

Initiation: An electron donor (such as a nucleophile or a photocatalyst) transfers an electron to the this compound molecule, forming a radical anion.

Propagation: The radical anion undergoes fragmentation, cleaving the carbon-chlorine bond to release a chloride ion and form a 2-(difluoromethyl)benzoxazol-2-yl radical. This radical then reacts with a nucleophile to form a new radical anion. This new radical anion transfers its electron to a new molecule of the starting material, propagating the chain reaction.

Termination: The chain reaction is terminated when radicals are quenched through various side reactions.

While direct studies on this compound are limited, related research on the formation of difluoromethylated polycyclic imidazoles highlights the role of SET processes. beilstein-journals.org In these visible-light-promoted reactions, a difluoromethyl radical (•CF₂H) is generated and adds to an alkene. A subsequent intramolecular cyclization is followed by a single-electron-transfer (SET) process involving an iodanyl radical, leading to the final product. beilstein-journals.org This demonstrates the viability of SET pathways in reactions involving the formation of C-CF₂H bonds in heterocyclic systems. The presence of the electron-withdrawing benzoxazole (B165842) ring and the fluorine atoms would stabilize the initial radical anion, making an SET-initiated process a relevant consideration for its reactivity. researchgate.net

Displacement Reactions with Various Nucleophiles

The chlorodifluoromethyl group in this compound is a key site for nucleophilic attack. The carbon atom of the -CF₂Cl group is electrophilic, susceptible to reaction with a variety of nucleophiles, leading to the displacement of the chloride ion.

The reactivity of the C-Cl bond can be exploited to introduce a range of functional groups. The general reaction is as follows:

Benzoxazole-CF₂Cl + Nu⁻ → Benzoxazole-CF₂Nu + Cl⁻

Where Nu⁻ represents a nucleophile.

The success and rate of these displacement reactions depend on the nucleophilicity of the attacking species and the reaction conditions. Studies on analogous compounds show that various nucleophiles can be employed. researchgate.net

Table 1: Potential Nucleophilic Displacement Reactions

| Nucleophile (Nu⁻) | Reagent Example | Expected Product |

|---|---|---|

| Thiolate | Sodium thiophenoxide (PhSNa) | 2-(Phenylthiodifluoromethyl)-1,3-benzoxazole |

| Alkoxide | Sodium methoxide (B1231860) (NaOMe) | 2-(Methoxydifluoromethyl)-1,3-benzoxazole |

| Amine | Aniline (PhNH₂) | 2-(Phenylaminodifluoromethyl)-1,3-benzoxazole |

These reactions typically proceed via a standard SN2 or SNAr mechanism, depending on the specific substrate and conditions. The high electronegativity of the fluorine atoms enhances the electrophilicity of the carbon center, facilitating the nucleophilic attack.

Investigation of Rearrangement Reactions During Benzoxazole Ring Formation

The synthesis of the benzoxazole core typically involves the condensation and subsequent cyclization of a 2-aminophenol (B121084) derivative with a carbonyl compound or its equivalent. nih.gov While many syntheses proceed directly, rearrangement reactions can occur under certain conditions, leading to unexpected products.

A common route to 2-substituted benzoxazoles involves the reaction of 2-aminophenol with a carboxylic acid derivative or an amide. nih.govmdpi.com A proposed mechanism often involves the initial formation of an amide intermediate, followed by intramolecular cyclization and dehydration to form the benzoxazole ring. nih.gov

Proposed General Mechanism for Benzoxazole Formation:

Amide Formation: The amino group of 2-aminophenol attacks an activated carbonyl compound (e.g., an acyl chloride or an activated amide) to form an N-acyl intermediate.

Intramolecular Cyclization: The hydroxyl group of the 2-aminophenol moiety then acts as a nucleophile, attacking the amide carbonyl carbon.

Dehydration: The resulting tetrahedral intermediate eliminates a molecule of water to yield the final 2-substituted benzoxazole.

Rearrangements, though not always common, can be triggered by specific reagents or reaction conditions. For instance, studies on benzoxazole synthesis have reported unexpected rearrangement reactions, although the specific details are highly dependent on the substrates and catalysts used. researchgate.net Such rearrangements could potentially involve acyl group migration or ring-opening and closing sequences, particularly with complex substrates or under harsh thermal or acidic conditions.

Redox Chemistry in Transition Metal-Catalyzed Difluoromethylation Processes

Transition metal catalysis is a powerful tool for introducing fluorinated groups into organic molecules. beilstein-journals.orgnih.gov The synthesis of compounds like this compound can be envisioned through processes where the redox chemistry of the metal catalyst plays a central role. These reactions often involve the direct C-H difluoromethylation of a pre-formed benzoxazole or the coupling of a benzoxazole precursor with a difluoromethyl source. nih.gov

A general catalytic cycle for a transition metal (M)-catalyzed cross-coupling reaction to form a C-CF₂H bond often involves the following key redox steps:

Oxidative Addition: The low-valent metal catalyst (e.g., Pd(0) or Cu(I)) undergoes oxidative addition with a difluoromethyl source (e.g., BrCF₂H) or an aryl halide, increasing the oxidation state of the metal.

Transmetalation (if applicable): A second coupling partner (e.g., an organoboron or organozinc reagent) transfers its organic group to the metal center.

Reductive Elimination: The two organic fragments on the metal center couple and are eliminated, forming the desired C-C or C-heteroatom bond and regenerating the low-valent metal catalyst to complete the cycle.

Recent advances have also focused on photoredox catalysis, which uses light to initiate single-electron transfer events, generating radical intermediates for difluoromethylation. rsc.org For example, an organic photocatalyst, upon excitation by visible light, can reduce a difluoromethylating agent to generate a •CF₂H radical. This radical can then be captured by a heterocyclic substrate in a C-H functionalization process. nih.gov

Table 2: Key Redox Steps in Metal-Catalyzed Difluoromethylation

| Catalytic Step | Change in Metal Oxidation State | Description |

|---|---|---|

| Oxidative Addition | Mⁿ → Mⁿ⁺² | The metal center inserts into a substrate bond (e.g., C-X). |

| Reductive Elimination | Mⁿ⁺² → Mⁿ | Two ligands on the metal center are coupled and released. |

These catalytic cycles highlight the importance of the metal's ability to shuttle between different oxidation states to facilitate the formation of the crucial carbon-difluoromethyl bond. beilstein-journals.orgnih.gov

Advanced Spectroscopic and Structural Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment and Conformation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules. For a compound such as 2-(Chlorodifluoromethyl)-1,3-benzoxazole, a combination of ¹H, ¹³C, and ¹⁹F NMR, supplemented by two-dimensional techniques, would provide a complete picture of its molecular architecture.

¹H NMR spectroscopy provides information about the chemical environment and connectivity of protons in a molecule. In this compound, the protons are located on the benzene (B151609) ring. The spectrum is expected to show signals in the aromatic region, typically between δ 7.0 and 8.0 ppm.

The four aromatic protons will form a complex splitting pattern due to spin-spin coupling. Protons H-4 and H-7 are typically shifted further downfield compared to H-5 and H-6 due to the influence of the fused oxazole (B20620) ring. The exact chemical shifts and coupling constants would depend on the solvent used. For similar benzoxazole (B165842) structures, the aromatic protons typically appear as multiplets. jocpr.comchemicalbook.com

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

|---|---|---|

| Aromatic Protons (H-4, H-5, H-6, H-7) | 7.0 - 8.0 | Multiplet (m) |

¹³C NMR spectroscopy is used to characterize the carbon framework of a molecule. The spectrum for this compound would display signals for the seven carbons of the benzoxazole ring system and one signal for the chlorodifluoromethyl carbon. chemicalbook.commdpi.com

The C-2 carbon, attached to the electronegative nitrogen, oxygen, and the CF₂Cl group, is expected to be significantly deshielded, appearing far downfield. The carbons of the benzene ring (C-4 to C-7) would appear in the typical aromatic region (δ 110-155 ppm). The bridgehead carbons (C-3a and C-7a) are also distinct. The chlorodifluoromethyl carbon signal would be split into a triplet due to coupling with the two fluorine atoms (¹JCF). The chemical shift of this carbon would be influenced by both the chlorine and fluorine atoms.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

|---|---|---|

| C-2 | 155 - 165 | Triplet (t) |

| C-3a | ~150 | Singlet (s) |

| C-7a | ~140 | Singlet (s) |

| C-4, C-5, C-6, C-7 | 110 - 130 | Singlet (s) |

| -CF₂Cl | 115 - 125 | Triplet (t) |

¹⁹F NMR is a highly sensitive technique specifically for observing fluorine nuclei. For this compound, a single signal would be expected for the two equivalent fluorine atoms of the CF₂Cl group. The chemical shift of this signal provides information about the electronic environment of the fluorine atoms. researchgate.netmdpi.com The presence of the adjacent chlorine atom influences this chemical shift. The signal would likely appear as a singlet in a proton-decoupled spectrum. If coupled to carbon-13, satellite peaks would be observed. The chemical shift values for fluorinated groups can vary significantly depending on the molecular structure and solvent. nih.gov

Table 3: Predicted ¹⁹F NMR Data for this compound

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm, relative to CFCl₃) | Predicted Multiplicity |

|---|---|---|

| -CF₂Cl | -50 to -80 | Singlet (s) |

To confirm the structural assignments made from 1D NMR spectra, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy): This experiment would reveal the connectivity between adjacent protons. For this molecule, it would show correlations between the neighboring protons on the benzene ring, helping to assign their specific positions.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbons to which they are directly attached. It would definitively link each aromatic proton signal to its corresponding carbon signal in the benzoxazole ring.

Infrared (IR) Spectroscopy for Vibrational Mode Analysis and Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing transitions between vibrational energy levels. It is an effective method for identifying the functional groups present. The IR spectrum of this compound would be characterized by vibrations of the benzoxazole ring and the chlorodifluoromethyl group. nist.govnist.gov

Key expected absorption bands include:

Aromatic C-H stretching: Typically found just above 3000 cm⁻¹.

C=N and C=C stretching: Vibrations from the fused ring system would appear in the 1500-1650 cm⁻¹ region.

C-O stretching: The C-O-C stretch of the oxazole ring is expected around 1200-1250 cm⁻¹.

C-F stretching: These are typically very strong and sharp absorptions, expected in the 1000-1200 cm⁻¹ region.

C-Cl stretching: This absorption is usually found in the 700-800 cm⁻¹ range.

Table 4: Predicted IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|

| Aromatic C-H stretch | 3050 - 3150 | Medium |

| C=N / C=C stretch | 1500 - 1650 | Medium-Strong |

| C-O stretch | 1200 - 1250 | Strong |

| C-F stretch | 1000 - 1200 | Very Strong |

| C-Cl stretch | 700 - 800 | Medium-Strong |

Mass Spectrometry (MS) for Accurate Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound and for gaining structural information through analysis of its fragmentation patterns.

For this compound (C₈H₄ClF₂NO), the molecular ion peak (M⁺) would be observed. A key feature would be the isotopic pattern for chlorine: two peaks, [M]⁺ and [M+2]⁺, with a relative intensity ratio of approximately 3:1, which is characteristic of a molecule containing one chlorine atom.

High-resolution mass spectrometry (HRMS) would provide the exact mass of the molecular ion, allowing for the unambiguous determination of its elemental formula.

Common fragmentation pathways would likely involve:

Loss of a chlorine atom to give the [M-Cl]⁺ fragment.

Loss of the entire chlorodifluoromethyl group to give a fragment corresponding to the benzoxazole cation at m/z 118.

Cleavage of the oxazole ring, leading to smaller charged fragments.

Table 5: Predicted Mass Spectrometry Data for this compound

| Data Type | Predicted Value / Observation |

|---|---|

| Nominal Molecular Weight | 215 g/mol |

| Molecular Ion (M⁺) | m/z 215 and 217 (approx. 3:1 ratio) |

| Major Fragment | m/z 118 [M - CF₂Cl]⁺ |

| Other Possible Fragments | [M-Cl]⁺, [M-F]⁺ |

X-ray Diffraction (XRD) for Solid-State Molecular Geometry and Crystal Packing

X-ray diffraction is a powerful technique used to determine the precise three-dimensional arrangement of atoms within a crystalline solid. By analyzing the diffraction pattern of X-rays passing through a single crystal of a compound, scientists can construct a detailed model of its molecular structure and how the molecules pack together in the crystal lattice.

Determination of Bond Lengths, Bond Angles, and Torsion Angles

A primary output of XRD analysis is the precise measurement of geometric parameters within the molecule. For this compound, this would involve determining the lengths of all covalent bonds (e.g., C-C, C-N, C-O, C-Cl, C-F), the angles between these bonds (e.g., O-C-N in the oxazole ring), and the torsion angles, which describe the rotation around single bonds. This data is fundamental to understanding the molecule's geometry.

Stereochemical and Conformational Studies in the Crystalline State

XRD analysis would reveal the solid-state conformation of the this compound molecule. This includes the planarity of the benzoxazole ring system and the spatial orientation of the chlorodifluoromethyl group relative to the ring. Such studies are crucial for understanding how the molecule's shape influences its physical properties and interactions with other molecules.

Intermolecular Interactions and Supramolecular Assembly in Crystals

Beyond the structure of a single molecule, XRD elucidates how molecules arrange themselves in a crystal. This involves identifying and characterizing non-covalent interactions such as hydrogen bonds, halogen bonds (involving the chlorine atom), and π-π stacking interactions between the aromatic rings of adjacent molecules. These interactions govern the formation of the crystal lattice and are key to understanding the material's bulk properties. The study of these organized structures is known as supramolecular chemistry. mersin.edu.trnih.govbeilstein-journals.orgnih.govrsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophoric Properties

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a compound. This absorption corresponds to the excitation of electrons from lower to higher energy orbitals. The resulting spectrum provides insights into the electronic structure and chromophoric (color-producing) properties of the molecule. For this compound, the benzoxazole moiety acts as the primary chromophore. The spectrum would be expected to show characteristic absorption bands corresponding to π-π* electronic transitions within the aromatic system. frontiersin.orgscielo.brnih.govnih.govresearchgate.net The position and intensity of these absorption maxima (λmax) are sensitive to the molecular structure and its environment.

Computational and Theoretical Chemistry Studies

Quantum Chemical Calculations for Molecular Properties and Reactivity

Quantum chemical calculations are fundamental tools for understanding the electronic structure, stability, and reactivity of molecules. For a novel or uncharacterized compound like 2-(Chlorodifluoromethyl)-1,3-benzoxazole, these methods would provide invaluable insights.

Density Functional Theory (DFT) and Hartree-Fock (HF) Approaches for Geometry Optimization and Electronic Structure

In a hypothetical study, the three-dimensional structure of this compound would first be optimized to find its most stable geometric configuration (lowest energy state). This is typically achieved using methods like Density Functional Theory (DFT), often with the B3LYP functional, or the ab initio Hartree-Fock (HF) method, combined with a suitable basis set (e.g., 6-311++G(d,p)). These calculations would yield key geometric parameters such as bond lengths, bond angles, and dihedral angles. Comparing results from different theoretical levels (HF vs. DFT) helps in assessing the reliability of the computed data.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Gaps and Energy Levels)

Frontier Molecular Orbital (FMO) theory is crucial for predicting a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) acts as an electron donor, while the Lowest Unoccupied Molecular Orbital (LUMO) acts as an electron acceptor. The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule that is more prone to chemical reactions. For this compound, this analysis would pinpoint the distribution of these orbitals, revealing which parts of the molecule are most likely to participate in electron transfer processes.

Table 1: Hypothetical Frontier Molecular Orbital Data (Note: The following data is illustrative for a typical benzoxazole (B165842) derivative and not based on actual calculations for this compound.)

| Parameter | Energy (eV) |

| HOMO Energy | -6.5 |

| LUMO Energy | -1.2 |

| HOMO-LUMO Gap (ΔE) | 5.3 |

Molecular Electrostatic Potential (MEP) Mapping for Charge Distribution and Reactivity Sites

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution on the molecule's surface. It is used to identify sites susceptible to electrophilic (electron-seeking) and nucleophilic (nucleus-seeking) attack. On a standard MEP map, regions of negative potential (typically colored red) are rich in electrons and are likely sites for electrophilic attack, while regions of positive potential (blue) are electron-poor and are targets for nucleophiles. For the target compound, the MEP map would likely show negative potential around the oxygen and nitrogen atoms of the benzoxazole ring and positive potential near the hydrogen atoms.

Atomic Charge Distribution Analysis

Analysis of the atomic charges, often calculated using methods like Natural Bond Orbital (NBO) or Mulliken population analysis, quantifies the electron distribution among the atoms in the molecule. This data provides a more detailed, atom-specific view of the electronic effects of the chlorodifluoromethyl group on the benzoxazole core. It helps in understanding the intramolecular charge transfer and the polarity of different bonds within the molecule.

Reaction Mechanism Pathway Exploration and Energetics

Computational methods can be used to explore the step-by-step mechanism of chemical reactions, such as the synthesis of this compound. This involves mapping the potential energy surface of the reaction.

Transition State Localization and Intrinsic Reaction Coordinate (IRC) Calculations

To understand a reaction mechanism, chemists computationally locate the transition state (TS)—the highest energy point along the reaction pathway that connects reactants to products. The structure and energy of the TS provide critical information about the reaction's feasibility and rate. Following the identification of a transition state, Intrinsic Reaction Coordinate (IRC) calculations are performed. IRC analysis confirms that the located TS correctly connects the desired reactants and products by following the reaction path downhill from the transition state in both forward and reverse directions. Such a study would elucidate the precise pathway for the formation of this compound from its precursors.

Energy Profiles for Key Synthetic and Transformational Steps

A detailed understanding of the energy changes that occur during the synthesis and subsequent reactions of this compound is crucial for optimizing reaction conditions and improving yields. Computational chemistry allows for the mapping of the potential energy surface for a given reaction, identifying transition states, intermediates, and the associated activation energies.

Currently, there are no published studies that specifically detail the computationally derived energy profiles for the synthesis or transformation of this compound. Such a study would typically involve quantum mechanical calculations, such as Density Functional Theory (DFT), to model the reaction pathways. For the synthesis, this would likely involve modeling the condensation reaction between a suitable ortho-aminophenol and a derivative of chlorodifluoroacetic acid. The energy profile would elucidate the mechanism of cyclization and the formation of the benzoxazole ring.

For transformational steps, such as nucleophilic substitution of the chlorine atom on the chlorodifluoromethyl group, computational modeling could predict the feasibility of the reaction and the relative stability of the products. A hypothetical energy profile would map the energy of the system as the reactants approach each other, pass through a high-energy transition state, and finally form the products.

Table 1: Hypothetical Energy Profile Data for a Reaction Step of this compound

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | Data Not Available |

| Intermediates | Data Not Available |

| Products | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational studies for this compound are not available.

Prediction and Validation of Spectroscopic Data

Computational methods are invaluable for predicting spectroscopic data, which can aid in the structural elucidation of newly synthesized compounds and the interpretation of experimental spectra.

Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are a powerful tool for confirming the structure of a molecule. These calculations are typically performed using methods like Gauge-Including Atomic Orbital (GIAO) within a DFT framework. The calculated chemical shifts can then be compared with experimental data to validate the proposed structure.

There are currently no published theoretical NMR chemical shift calculations specifically for this compound. Such a study would involve optimizing the geometry of the molecule and then calculating the magnetic shielding tensors for each nucleus. These values would then be converted to chemical shifts by referencing them to a standard, such as tetramethylsilane (B1202638) (TMS) for ¹H and ¹³C, and a suitable standard for ¹⁹F.

Table 2: Hypothetical Comparison of Theoretical and Experimental NMR Chemical Shifts (ppm) for this compound

| Atom | Theoretical Chemical Shift (ppm) | Experimental Chemical Shift (ppm) |

| ¹H | Data Not Available | Data Not Available |

| ¹³C | Data Not Available | Data Not Available |

| ¹⁹F | Data Not Available | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational and experimental NMR studies for this compound are not available.

Computational vibrational frequency analysis predicts the infrared (IR) and Raman spectra of a molecule. This is achieved by calculating the second derivatives of the energy with respect to the atomic coordinates, which yields the vibrational frequencies and their corresponding normal modes. These calculated frequencies can be compared with experimental IR and Raman spectra to aid in the assignment of vibrational bands to specific molecular motions.

As with other computational data, there are no specific published computational vibrational frequency analyses for this compound. A theoretical study in this area would provide a detailed assignment of the vibrational modes of the molecule, including the characteristic stretches and bends of the benzoxazole ring and the chlorodifluoromethyl group.

Table 3: Hypothetical Calculated Vibrational Frequencies for this compound

| Vibrational Mode | Calculated Frequency (cm⁻¹) |

| C-F Stretch | Data Not Available |

| C-Cl Stretch | Data Not Available |

| Benzoxazole Ring Deformation | Data Not Available |

Note: The data in this table is hypothetical and for illustrative purposes only, as specific computational vibrational studies for this compound are not available.

Analysis of Structure-Reactivity Relationships through Computational Models

Computational models can be used to establish relationships between the structure of a molecule and its chemical reactivity. These models often employ quantum chemical descriptors, such as frontier molecular orbital energies (HOMO and LUMO), electrostatic potential maps, and various reactivity indices.

For this compound, computational analysis of its structure-reactivity relationship is not available in the scientific literature. Such a study would likely focus on how the electron-withdrawing nature of the chlorodifluoromethyl group influences the electronic properties of the benzoxazole ring system. For instance, the energies of the HOMO and LUMO could be calculated to predict the molecule's susceptibility to nucleophilic or electrophilic attack. The LUMO energy, in particular, would be of interest as it would indicate the most likely sites for nucleophilic attack. An electrostatic potential map would visually represent the electron-rich and electron-poor regions of the molecule, providing further insight into its reactivity.

These computational approaches would be instrumental in predicting the chemical behavior of this compound and in designing new derivatives with desired properties. The absence of such studies highlights a gap in the current understanding of this specific compound and an opportunity for future research.

Chemical Transformations and Derivative Synthesis

Functionalization of the Chlorodifluoromethyl Group

The chlorodifluoromethyl moiety serves as a versatile handle for introducing various fluorine-containing groups and other structural motifs.

Conversion to the Difluoromethyl (CF₂H) Group

The transformation of the chlorodifluoromethyl group to a difluoromethyl group is a key synthetic step. This reduction can be achieved through various methods, often involving radical pathways. For instance, the use of visible-light-promoted reactions with reagents like difluoroacetic acid (CF₂HCOOH) and a promoter such as PIDA (phenyliodine diacetate) in a suitable solvent like THF has been shown to be effective. This approach allows for the generation of a difluoromethyl radical that can be incorporated into various molecular scaffolds.

Control experiments have demonstrated the importance of the promoter and light source for the efficiency of this transformation. The absence of PIDA or the use of a lower-power light source can significantly reduce the reaction yield. beilstein-journals.org The difluoromethyl group is a valuable pharmacophore as it can act as a lipophilic isostere for hydroxyl, amino, and thiol groups, potentially enhancing the biological activity and selectivity of therapeutic agents. beilstein-journals.org

Halogen Exchange Reactions

Halogen exchange (Halex) reactions represent a common strategy for modifying the chlorodifluoromethyl group. researchgate.net This process typically involves the substitution of the chlorine atom with another halogen, most commonly fluorine, to yield a trifluoromethyl group. These reactions are often carried out using a fluoride (B91410) source, such as potassium fluoride (KF), and may be facilitated by a phase-transfer catalyst in a polar aprotic solvent. google.com The efficiency of the Halex reaction can be influenced by factors such as the choice of solvent, temperature, and the nature of the catalyst. For instance, solvents like tetramethylene sulfone and acetonitrile (B52724) have been employed, with reaction temperatures ranging from 80°C to 250°C. google.com

Diversification to Other Fluoroalkyl Moieties (e.g., Trifluoromethylated Derivatives)

The conversion of the chlorodifluoromethyl group to a trifluoromethyl (CF₃) group is a significant transformation. One direct method to achieve this is through halogen exchange fluorination, as mentioned above. researchgate.net Another approach involves the condensation of aminophenols with a trifluoromethyl source, such as in situ generated trifluoroacetonitrile (B1584977) (CF₃CN), to directly synthesize 2-trifluoromethyl benzoxazoles. rsc.org This method has proven to be efficient for producing a range of 2-trifluoromethylated benzazoles in good to excellent yields. rsc.org The synthesis of trifluoromethyl-containing oxazolidines has also been explored through the condensation of serine esters with trifluoroacetaldehyde (B10831) hemiacetal or trifluoroacetone. nih.gov

Synthesis of Gem-Difluoroolefins and Other Olefinic Structures

The chlorodifluoromethyl group can be a precursor for the synthesis of gem-difluoroolefins, which are valuable structural motifs in medicinal and materials chemistry. One strategy involves a palladium-catalyzed C-H functionalization followed by a β-fluoride elimination. nih.gov This approach allows for the direct transfer of a 1-aryl-(2,2-difluorovinyl) group. nih.gov Another method for generating gem-difluoroolefins is through a Julia-Kocienski-type olefination using reagents like difluoromethyl 2-pyridyl sulfone. cas.cn Additionally, rhodium-catalyzed reactions involving fluorinated diazomethanes can provide access to tetrasubstituted gem-difluoroolefins. researchgate.net

Functionalization of the 1,3-Benzoxazole Ring System

The benzoxazole (B165842) core itself can be functionalized to introduce further structural diversity.

Direct C–H Functionalization of the Benzoxazole Moiety

Direct C-H functionalization has emerged as a powerful tool for modifying the benzoxazole ring. nih.gov Palladium-catalyzed reactions are commonly employed for this purpose, allowing for the introduction of various substituents at different positions of the benzoxazole core. nih.govresearchgate.netacs.org For instance, palladium-catalyzed C-H arylation can introduce aryl groups at specific positions of the benzoxazole ring. acs.orgnih.gov The regioselectivity of these reactions can often be controlled by the choice of catalyst, ligands, and reaction conditions. acs.org This strategy offers a more atom-economical and step-efficient alternative to traditional cross-coupling methods that require pre-functionalized substrates. researchgate.net

Interactive Data Table: Summary of Chemical Transformations

| Transformation Category | Specific Reaction | Key Reagents/Conditions | Resulting Functional Group/Structure |

| Functionalization of the Chlorodifluoromethyl Group | Conversion to Difluoromethyl (CF₂H) Group | Visible light, CF₂HCOOH, PIDA, THF | -CF₂H |

| Halogen Exchange Reactions | KF, phase-transfer catalyst, polar aprotic solvent | -CF₃ (with fluoride source) | |

| Diversification to Trifluoromethylated Derivatives | In situ generated CF₃CN, aminophenols | 2-CF₃-benzoxazole | |

| Synthesis of Gem-Difluoroolefins | Palladium catalyst, β-fluoride elimination | gem-difluoroolefin | |

| Functionalization of the 1,3-Benzoxazole Ring System | Direct C–H Functionalization | Palladium catalyst, aryl halides/triflates | Arylated benzoxazole |

Aryl and Alkyl Substitution Reactions at Ring Positions (e.g., C2, C4, C5, C6, C7)

While direct substitution at the C2 position is a common strategy for many benzoxazole derivatives, the presence of the chlorodifluoromethyl group in the target molecule makes further C2-functionalization challenging. Consequently, research efforts have been directed towards the modification of the carbocyclic ring at the C4, C5, C6, and C7 positions. These reactions are crucial for tuning the electronic and steric properties of the molecule.

Transition metal-catalyzed C-H functionalization has emerged as a powerful tool for the direct introduction of aryl and alkyl groups onto the benzene (B151609) portion of the benzoxazole ring. Although synthesizing benzoxazoles with functionalization at the fused-benzene ring can be challenging, methods have been developed to access C4, C5, and C7 functionalized 2-aryl benzoxazoles. For instance, palladium-catalyzed reactions have been successfully employed for the regioselective C-H bond arylation of benzoxazoles. mdpi.comresearchgate.net The regioselectivity of these reactions is often influenced by the directing ability of the benzoxazole nitrogen atom and the specific ligands and reaction conditions employed. For example, palladium-catalyzed regioselective C-H bond arylations of benzoxazoles at the C7 position have been reported. mdpi.com

Another significant strategy for functionalizing the benzene ring is through directed ortho-metalation (DoM). wikipedia.orgbaranlab.orguwindsor.ca This approach utilizes a directing metalation group (DMG) to guide the deprotonation of the aromatic ring at the ortho position, followed by quenching with an electrophile to introduce a substituent. The oxazole (B20620) nitrogen can act as a directing group, facilitating lithiation at the C7 position. Subsequent reaction with an appropriate aryl or alkyl halide would then yield the corresponding substituted derivative. The efficiency and regioselectivity of DoM are highly dependent on the choice of the base, solvent, and the electrophile. acs.org

While specific examples detailing the aryl and alkyl substitution at the C4, C5, and C6 positions of 2-(Chlorodifluoromethyl)-1,3-benzoxazole are not extensively documented, the general principles of electrophilic aromatic substitution can be applied. The electron-withdrawing nature of the 2-(chlorodifluoromethyl) group is expected to deactivate the benzene ring towards electrophilic attack, making these reactions more challenging compared to benzoxazoles with electron-donating substituents at the C2 position. However, under forcing conditions or with highly reactive electrophiles, substitution at the meta positions (C5 and C7) relative to the oxazole fusion would be anticipated.

Heteroatom Functionalization (e.g., N-difluoromethylation of benzoxazole-2-thiones)

Heteroatom functionalization offers an alternative route to modify the properties of the benzoxazole core. A notable example is the N-difluoromethylation of benzoxazole-2-thiones. This transformation introduces a difluoromethyl group onto the nitrogen atom of the benzoxazole ring, a modification known to enhance lipophilicity and metabolic stability in drug candidates.

A one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones has been developed, which proceeds through the reaction of a 2-aminophenol (B121084) with sodium chlorodifluoroacetate and elemental sulfur in the presence of a base. The proposed mechanism involves the initial cyclization of the 2-aminophenol with thiocarbonyl fluoride (generated in situ), followed by the N-difluoromethylation of the resulting benzoxazole-2-thione intermediate with difluorocarbene. This method has proven to be versatile and scalable for the preparation of a range of 3-difluoromethyl benzoxazole-2-thione derivatives.

The following table summarizes the yields of various substituted 3-difluoromethyl benzoxazole-2-thiones synthesized via this one-pot method.

| 2-Aminophenol Substituent | Product | Yield (%) |

| H | 3-Difluoromethyl-1,3-benzoxazole-2-thione | 85 |

| 4-Methyl | 5-Methyl-3-(difluoromethyl)-1,3-benzoxazole-2-thione | 82 |

| 4-Chloro | 5-Chloro-3-(difluoromethyl)-1,3-benzoxazole-2-thione | 92 |

| 4-Bromo | 5-Bromo-3-(difluoromethyl)-1,3-benzoxazole-2-thione | 95 |

| 4-Nitro | 5-Nitro-3-(difluoromethyl)-1,3-benzoxazole-2-thione | 78 |

| 5-Methyl | 6-Methyl-3-(difluoromethyl)-1,3-benzoxazole-2-thione | 80 |

| 5-Chloro | 6-Chloro-3-(difluoromethyl)-1,3-benzoxazole-2-thione | 88 |

This data is representative of yields reported in the literature for the one-pot synthesis of 3-difluoromethyl benzoxazole-2-thiones.

Synthesis of Hybrid and Conjugated Benzoxazole Derivatives

The incorporation of the this compound moiety into larger molecular frameworks, such as hybrid molecules and conjugated polymers, is a promising strategy for the development of new materials and therapeutic agents.

Hybrid molecules are compounds that combine two or more distinct pharmacophores or functional units to achieve synergistic or multi-target effects. The synthesis of such molecules often involves the coupling of a functionalized 2-(chlorodifluoromethyl)benzoxazole with another heterocyclic system or a biologically active scaffold. A common approach is the use of "click chemistry," particularly the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), to link different molecular fragments via a stable triazole linker. researchgate.netnih.govnih.govresearchgate.net For instance, a halo-substituted 2-(chlorodifluoromethyl)benzoxazole could be converted to an azide (B81097) or an alkyne and then coupled with a complementary functionalized partner.

Another strategy involves the formation of amide or thioether linkages. For example, a 2-(chlorodifluoromethyl)benzoxazole bearing a carboxylic acid or an amine functionality on the benzene ring can be coupled with another molecule containing a complementary group. The synthesis of benzoxazole-benzamide conjugates linked via a 2-thioacetamido moiety has been reported as a strategy for developing potential anticancer agents. nih.gov

Conjugated benzoxazole derivatives are of interest for their potential applications in organic electronics, such as organic light-emitting diodes (OLEDs) and organic thin-film transistors (OTFTs). mdpi.commit.edu The synthesis of these materials typically involves the polymerization of suitably functionalized benzoxazole monomers. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura nih.govrsc.orgnih.gov and Sonogashira beilstein-journals.orgnih.gov reactions, are instrumental in constructing the conjugated polymer backbone.

To incorporate the this compound unit into a conjugated polymer, a dihalo-substituted derivative would be required as a monomer. This monomer could then be copolymerized with a suitable di-boronic acid or di-alkyne comonomer. The properties of the resulting polymer, such as its solubility, absorption and emission spectra, and charge transport characteristics, would be influenced by the nature of the comonomer and the presence of the 2-(chlorodifluoromethyl) substituent on the benzoxazole unit. The synthesis of conjugated polymers based on benzo[1,2-d:4,5-d']bis(oxazole) (BBO) has been explored for applications in OTFTs. mdpi.com

The following table outlines representative cross-coupling reactions that could be adapted for the synthesis of conjugated polymers containing the 2-(chlorodifluoromethyl)benzoxazole moiety.

| Reaction Name | Coupling Partners | Catalyst System (Typical) | Linkage Formed |

| Suzuki-Miyaura Coupling | Aryl/Vinyl Halide + Aryl/Vinyl Boronic Acid or Ester | Pd catalyst (e.g., Pd(OAc)₂, Pd(PPh₃)₄), Ligand (e.g., phosphine), Base | C-C |

| Sonogashira Coupling | Aryl/Vinyl Halide + Terminal Alkyne | Pd catalyst (e.g., Pd(PPh₃)₄), Cu(I) co-catalyst, Base (e.g., amine) | C-C (alkyne) |

These synthetic strategies provide a versatile toolbox for the chemical modification of this compound, enabling the generation of a wide range of derivatives with tailored properties for diverse applications.

Advanced Applications and Future Research Directions

Strategic Role of 2-(Chlorodifluoromethyl)-1,3-benzoxazole as a Versatile Building Block in Complex Molecule Synthesis

The this compound molecule serves as a highly valuable and versatile building block in organic synthesis. Its strategic importance stems from the unique combination of the stable benzoxazole (B165842) core and the reactive chlorodifluoromethyl (CF2Cl) group. The benzoxazole moiety itself is a key structural component in many compounds developed for medicinal chemistry and materials science. nih.gov

The CF2Cl group provides a synthetic handle for a variety of chemical transformations. It can act as a precursor to other important fluoroalkyl groups. For instance, the chlorine atom can be displaced by various nucleophiles or participate in transition-metal-catalyzed cross-coupling reactions, allowing for the introduction of diverse functionalities at the 2-position of the benzoxazole ring. This versatility enables the construction of complex molecular architectures with precisely tailored properties. Fluorinated building blocks are increasingly sought after in drug discovery, as the incorporation of fluorine can enhance metabolic stability, binding affinity, and bioavailability. mdpi.com The use of this compound allows for the direct incorporation of a fluorinated motif, streamlining the synthesis of complex, fluorine-containing target molecules.

Development of Novel Synthetic Methodologies for Fluorinated Heterocycles

The synthesis of fluorinated heterocycles like this compound is an area of active research. Traditional methods for synthesizing 2-substituted benzoxazoles often involve the condensation of 2-aminophenols with carboxylic acids or their derivatives under harsh conditions, such as high temperatures or the use of strong acids. beilstein-journals.org More recent and milder methods have been developed, utilizing promoters like triphenylbismuth (B1683265) dichloride for cyclodesulfurization of thioamides or Tf2O-promoted activation of tertiary amides. nih.govbeilstein-journals.org

Specifically for fluorinated analogues, novel methodologies are continuously being explored. These include visible-light-promoted radical cyclization reactions, which offer an environmentally friendly and efficient route for constructing difluoromethylated polycyclic molecules. beilstein-journals.org Another key strategy is halofluorination, where an alkene is treated with a halogen cation source and a fluoride (B91410) source to introduce both a halogen and a fluorine atom across the double bond. beilstein-journals.org The synthesis of this compound could plausibly be achieved by adapting these modern synthetic strategies, for example, by the cyclization of a 2-aminophenol (B121084) with a suitable chlorodifluoroacetyl derivative.

| Method | Reactants | Key Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Condensation | 2-Aminophenol, Carboxylic Acid/Aldehyde | Strong acids (e.g., PPA), high temperature | Traditional, wide substrate scope | globalresearchonline.net |

| Tf₂O-Promoted Activation | 2-Aminophenol, Tertiary Amide | Tf₂O, 2-Fluoropyridine | Mild conditions, high versatility | nih.gov |

| Cyclodesulfurization | 2-Aminophenol, Thioamide | Triphenylbismuth dichloride, 60 °C | Mild conditions, moderate to excellent yields | beilstein-journals.org |

| Radical Cyclization (for fluorinated analogues) | Benzimidazoles with unactivated alkenes, CF₂H source | Visible light, photocatalyst (optional) | Environmentally friendly, metal-free options | beilstein-journals.org |

Investigation of Structure-Property Relationships for Potential Applications in Material Science

The relationship between the molecular structure of a compound and its macroscopic properties is fundamental to materials science. For this compound, the interplay between the planar, aromatic benzoxazole core and the electron-withdrawing, sterically demanding CF2Cl group is expected to yield unique material properties.

The incorporation of fluorine atoms into polymers and organic materials is a well-established strategy for modifying their characteristics. researchgate.net For instance, fluorinated polybenzoxazines exhibit lower dielectric constants compared to their non-fluorinated counterparts, a crucial property for microelectronics. researchgate.net The CF2Cl group in this compound would likely decrease the polarizability of the molecule, contributing to a lower dielectric constant. Furthermore, the rigidity of the benzoxazole ring system can impart high thermal stability, while the fluorinated substituent can enhance solubility in organic solvents and improve chemical resistance. The specific geometry and electronic nature of the CF2Cl group will influence intermolecular interactions and solid-state packing, which in turn dictate the bulk properties of materials derived from this building block. nih.govnih.gov

| Structural Feature | Resulting Property | Potential Application | Reference |

|---|---|---|---|

| Fluorine incorporation (e.g., -CF₃, -CF₂Cl) | Low dielectric constant, high thermal stability, low surface energy | Microelectronics, high-performance polymers | researchgate.net |

| Rigid heterocyclic core (e.g., benzoxazole) | High glass transition temperature, enhanced mechanical strength | Structural composites, aerospace materials | nih.gov |

| π-Conjugated system | Luminescence, charge transport capabilities | Organic electronics, sensors | nih.govmdpi.com |

| Hydrogen bonding motifs | Self-assembly, tunable mechanical properties | Dynamic covalent materials, supramolecular polymers | nih.gov |

Benzoxazole derivatives are widely utilized in the field of organic electronics and photonics. They can function as chromophores, dopants in organic light-emitting diodes (OLEDs), and components of fluorescent sensors. nih.gov The electronic properties of the benzoxazole core can be finely tuned by the substituent at the 2-position.

The strongly electron-withdrawing nature of the chlorodifluoromethyl group is expected to lower both the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels of the benzoxazole system. This modulation of the electronic structure can significantly impact the material's optical and charge-transport properties. For instance, related heterocycles like 2,1,3-benzoxadiazole derivatives are known to be excellent fluorophores, exhibiting intramolecular charge transfer (ICT) characteristics that lead to large Stokes' shifts and solvent-dependent emission. nih.govnih.gov By analogy, this compound and materials derived from it could be explored for applications as blue-emitting materials in OLEDs, components in dye-sensitized solar cells, or as nonlinear optical materials. mdpi.commdpi.com

| Compound Class | Absorption Max (nm) | Emission Max (nm) | Stokes' Shift (cm⁻¹) | Key Feature | Reference |

|---|---|---|---|---|---|

| 2,1,3-Benzoxadiazole Derivatives | ~419 | Varies with solvent | ~3,779 | Intramolecular Charge Transfer (ICT) | nih.govnih.gov |

| Carbazole Dyes | Varies | Varies with solvent | 3,100 - 7,000 | High luminescent efficiency | mdpi.com |

Design and Chemical Synthesis of Advanced Chemical Probes